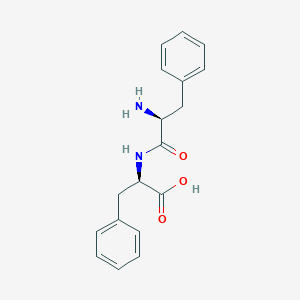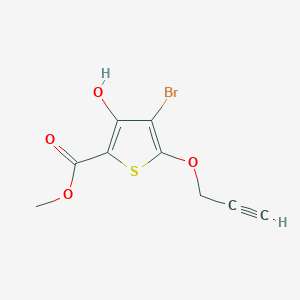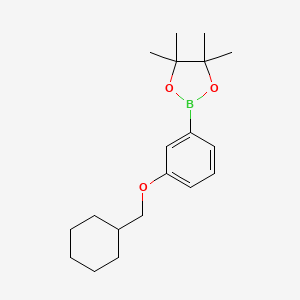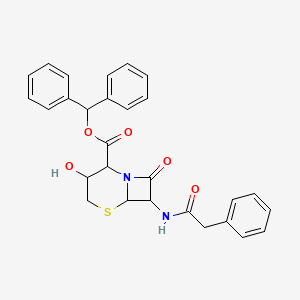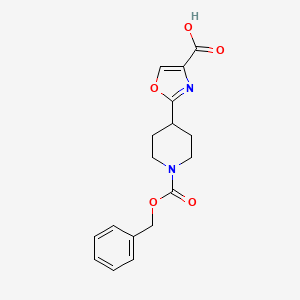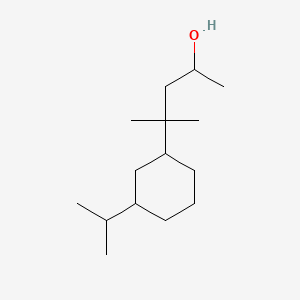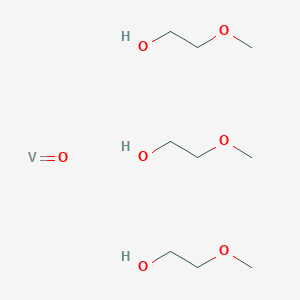
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method includes the bromination of 4-methyl-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) under radical conditions . The reaction is initiated by the formation of a radical intermediate, which then reacts with NBS to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Hydroxy-4-methyl-5-(trifluoromethyl)benzyl alcohol or 3-Amino-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is used in various scientific research fields:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Contains a bromine atom but lacks the alcohol group, making it more reactive in substitution reactions.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of an alcohol, leading to different biological activities.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C9H8BrF3O |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3,14H,4H2,1H3 |
InChI Key |
ZAGBQINCBAWJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)


